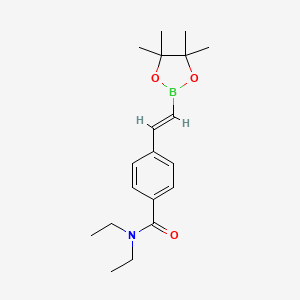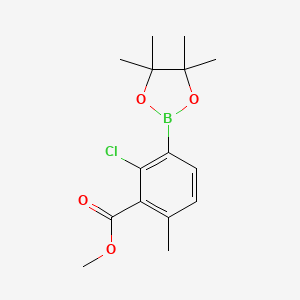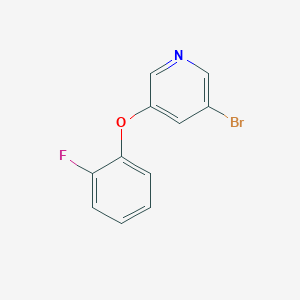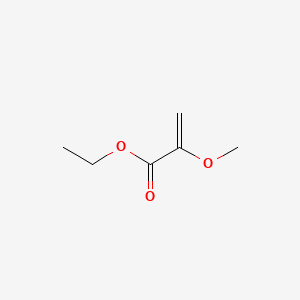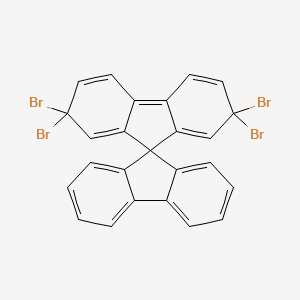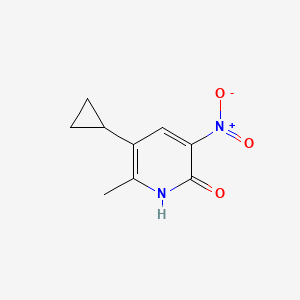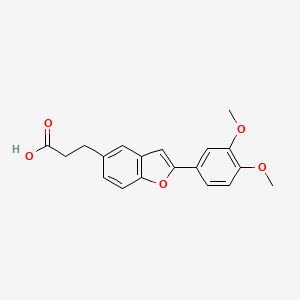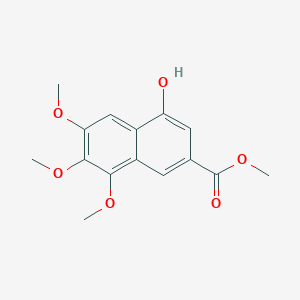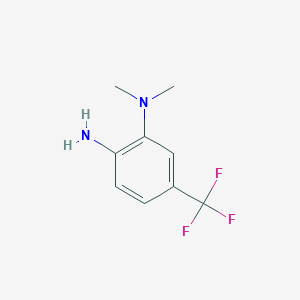
N*2*,N*2*-Dimethyl-4-trifluoromethyl-benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N*2*,N*2*-Dimethyl-4-trifluoromethyl-benzene-1,2-diamine is an organic compound with the molecular formula C9H13F3N2 It is characterized by the presence of two methyl groups and a trifluoromethyl group attached to a benzene ring, along with two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N*2*,N*2*-Dimethyl-4-trifluoromethyl-benzene-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 4-trifluoromethyl-benzene-1,2-diamine with dimethyl sulfate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the methylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N*2*,N*2*-Dimethyl-4-trifluoromethyl-benzene-1,2-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N*2*,N*2*-Dimethyl-4-trifluoromethyl-benzene-1,2-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N*2*,N*2*-Dimethyl-4-trifluoromethyl-benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine groups can form hydrogen bonds with target proteins, influencing their activity and function . The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diaminobenzotrifluoride: Similar structure but lacks the dimethyl groups.
4-(Trifluoromethyl)benzene-1,2-diamine: Similar structure but lacks the dimethyl groups.
N*2*,N*2*-Dimethyl-4-(trifluoromethoxy)benzene-1,2-diamine: Similar structure but has a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
N*2*,N*2*-Dimethyl-4-trifluoromethyl-benzene-1,2-diamine is unique due to the presence of both dimethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H11F3N2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
2-N,2-N-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c1-14(2)8-5-6(9(10,11)12)3-4-7(8)13/h3-5H,13H2,1-2H3 |
Clave InChI |
PBFFWOPJSKLXRM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC(=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
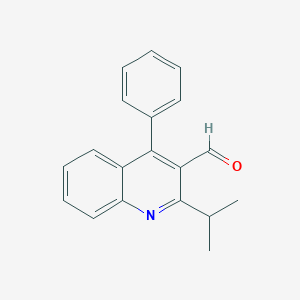
![1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923785.png)
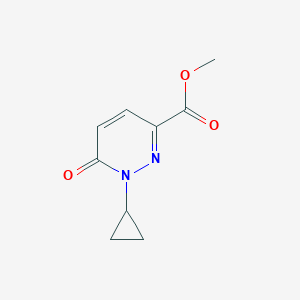
![tert-Butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13923792.png)
![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923797.png)
